N-[4-(acetylsulfamoyl)phenyl]-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide
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Overview
Description
N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidosulfonyl group attached to a phenyl ring, a methyl group, and a propan-2-yl group attached to a cyclohexane ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Acetamidosulfonyl Group: This step involves the reaction of sulfonyl chloride with acetamide in the presence of a base such as triethylamine.
Attachment to the Phenyl Ring: The acetamidosulfonyl group is then attached to the phenyl ring through an electrophilic aromatic substitution reaction.
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Methyl and Propan-2-yl Groups: These groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carboxamide Group: The final step involves the reaction of the cyclohexane derivative with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(METHANESULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE
- N-[4-(BENZENESULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE
Uniqueness
N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to the presence of the acetamidosulfonyl group, which imparts distinct chemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H28N2O4S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H28N2O4S/c1-12(2)17-10-5-13(3)11-18(17)19(23)20-15-6-8-16(9-7-15)26(24,25)21-14(4)22/h6-9,12-13,17-18H,5,10-11H2,1-4H3,(H,20,23)(H,21,22) |
InChI Key |
DKKRXSGHPZBHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)C(C)C |
Origin of Product |
United States |
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